

# A Technical Guide to the Spectroscopic Characterization of 5-(Benzyloxy)-2-bromobenzaldehyde

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## Compound of Interest

Compound Name: 5-(Benzyloxy)-2-bromobenzaldehyde

Cat. No.: B113107

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This in-depth technical guide provides a comprehensive analysis of the Infrared (IR) and Mass Spectrometry (MS) data for the compound **5-(Benzyloxy)-2-bromobenzaldehyde**. Designed for researchers, scientists, and professionals in drug development, this document offers not only the spectral data but also a detailed interpretation grounded in established spectroscopic principles. The methodologies and analyses presented herein are structured to provide a self-validating framework for the characterization of this and similar molecular scaffolds.

## Introduction: The Structural Significance of 5-(Benzyloxy)-2-bromobenzaldehyde

**5-(Benzyloxy)-2-bromobenzaldehyde**, with the molecular formula  $C_{14}H_{11}BrO_2$  and a molecular weight of approximately 291.14 g/mol, is a key intermediate in organic synthesis.<sup>[1]</sup> Its structure incorporates several key functional groups: an aromatic aldehyde, a benzyl ether, and a bromine substituent on the aromatic ring. This combination of features makes it a versatile building block for the synthesis of more complex molecules in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount to confirm its identity and purity, ensuring the reliability of subsequent synthetic transformations. This guide will elucidate the characteristic spectral features of this molecule using Infrared (IR) spectroscopy and Mass Spectrometry (MS).

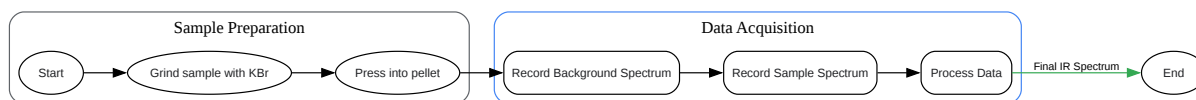
## Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The analysis of **5-(Benzyloxy)-2-bromobenzaldehyde**'s IR spectrum is based on the vibrational frequencies of its constituent bonds.

### Experimental Protocol: Acquiring the IR Spectrum

A typical procedure for obtaining the IR spectrum of a solid sample like **5-(Benzyloxy)-2-bromobenzaldehyde** is as follows:

- **Sample Preparation:** A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed under high pressure to form a translucent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
- **Instrument Setup:** A Fourier Transform Infrared (FTIR) spectrometer is purged with dry air or nitrogen to minimize atmospheric interference (e.g., from CO<sub>2</sub> and water vapor).
- **Data Acquisition:** A background spectrum of the empty sample compartment (or the ATR crystal) is recorded. Subsequently, the sample is placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).



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Caption: Workflow for obtaining the IR spectrum of a solid sample.

### Interpretation of the IR Spectrum

The IR spectrum of **5-(Benzyloxy)-2-bromobenzaldehyde** is expected to exhibit several characteristic absorption bands corresponding to its functional groups. While the actual spectrum from a database like SpectraBase is noted, the following analysis is based on established correlation tables for similar compounds.<sup>[1]</sup>

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group	Expected Intensity
~3060 - 3030	C-H stretch	Aromatic (Ar-H)	Medium to Weak
~2850 and ~2750	C-H stretch (Fermi doublet)	Aldehyde (-CHO)	Weak
~1705 - 1685	C=O stretch	Aromatic Aldehyde	Strong
~1600, ~1580, ~1470	C=C stretch	Aromatic Ring	Medium
~1250 - 1200	Asymmetric C-O-C stretch	Aromatic Ether	Strong
~1050 - 1000	Symmetric C-O-C stretch	Aromatic Ether	Medium
Below 800	C-Br stretch	Aryl Halide	Medium to Strong

#### Key Interpretive Points:

- **Aldehyde Group:** The presence of a strong absorption band around 1705-1685 cm<sup>-1</sup> is highly indicative of the carbonyl (C=O) group of the aldehyde.<sup>[2][3]</sup> The conjugation with the aromatic ring typically lowers this frequency from that of a saturated aldehyde.<sup>[2][3]</sup> The two weak bands for the aldehydic C-H stretch (Fermi doublet) around 2850 cm<sup>-1</sup> and 2750 cm<sup>-1</sup> are also diagnostic for an aldehyde.<sup>[4][5]</sup>
- **Aromatic System:** The absorptions for aromatic C-H stretching are expected just above 3000 cm<sup>-1</sup>.<sup>[6]</sup> The characteristic C=C stretching vibrations within the benzene rings will appear in the 1600-1470 cm<sup>-1</sup> region.
- **Benzyloxy Group (Aromatic Ether):** A prominent, strong band is expected between 1250 cm<sup>-1</sup> and 1200 cm<sup>-1</sup> due to the asymmetric C-O-C stretching of the aryl alkyl ether linkage.<sup>[7][8]</sup>

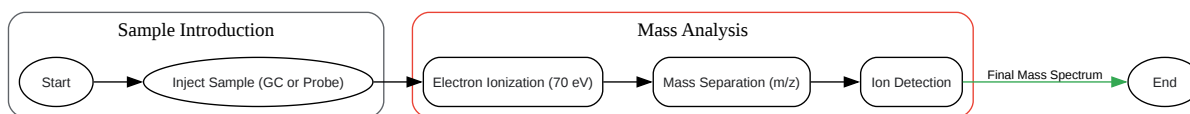
- **Bromo Substituent:** The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, usually below  $800\text{ cm}^{-1}$ .

## Mass Spectrometric Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For **5-(Benzyloxy)-2-bromobenzaldehyde**, Electron Ionization (EI) is a common method.

### Experimental Protocol: Acquiring the Mass Spectrum

- **Sample Introduction:** A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the gas chromatograph (GC) for separation, which then introduces the sample into the mass spectrometer. Alternatively, a direct insertion probe can be used for solid samples.
- **Ionization:** In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a positively charged molecular ion ( $M^{+\bullet}$ ).
- **Mass Analysis:** The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** The separated ions are detected, and their abundance is recorded, generating a mass spectrum.



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Caption: General workflow for obtaining an electron ionization mass spectrum.

## Interpretation of the Mass Spectrum

The mass spectrum of **5-(Benzyloxy)-2-bromobenzaldehyde** is predicted to show a distinct molecular ion and a series of fragment ions that are characteristic of its structure.

m/z (mass-to-charge ratio)	Proposed Fragment Ion	Formation Pathway
290/292	$[\text{C}_{14}\text{H}_{11}\text{BrO}_2]^+\bullet$	Molecular Ion ( $\text{M}^+\bullet$ )
289/291	$[\text{C}_{14}\text{H}_{10}\text{BrO}_2]^+$	Loss of $\text{H}\bullet$ from the aldehyde
261/263	$[\text{C}_{14}\text{H}_{10}\text{BrO}]^+$	Loss of $\text{CHO}\bullet$ from the molecular ion
183/185	$[\text{C}_7\text{H}_4\text{BrO}]^+$	Cleavage of the ether bond
91	$[\text{C}_7\text{H}_7]^+$	Tropylium ion from the benzyl group
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation

### Key Interpretive Points:

- Molecular Ion and Isotopic Pattern:** The molecular ion peak is expected at m/z 290 and 292, corresponding to the two major isotopes of bromine,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ .<sup>[9]</sup> The nearly equal intensity of these two peaks ( $\text{M}^+\bullet$  and  $\text{M}+2$ ) is a definitive indicator of the presence of one bromine atom in the molecule.<sup>[9]</sup>
- Benzylic Fragmentation:** A very common and often base peak for compounds containing a benzyl group is the tropylium ion at m/z 91.<sup>[10][11]</sup> This is formed by the cleavage of the C-O bond of the ether and subsequent rearrangement of the resulting benzyl cation.
- Aldehyde Fragmentation:** The loss of a hydrogen radical ( $\text{H}\bullet$ ) from the aldehyde group to form a stable acylium ion is a common fragmentation pathway for aldehydes, which would result in peaks at m/z 289 and 291. The loss of the entire formyl radical ( $\bullet\text{CHO}$ ) would lead to peaks at m/z 261 and 263.
- Other Key Fragments:** The peak at m/z 77 corresponds to the phenyl cation, likely formed from the benzyl portion of the molecule.<sup>[11]</sup> Cleavage of the ether bond can also lead to a

brominated benzoyl cation at  $m/z$  183 and 185.

## Conclusion

The spectroscopic data for **5-(Benzyloxy)-2-bromobenzaldehyde** provides a clear and unambiguous confirmation of its chemical structure. The infrared spectrum distinctly identifies the key functional groups: the aromatic aldehyde, the benzyl ether linkage, and the substituted aromatic ring. The mass spectrum confirms the molecular weight and the presence of a single bromine atom through its characteristic isotopic pattern. Furthermore, the fragmentation pattern is consistent with the assigned structure, showing characteristic losses and the formation of stable ions such as the tropylium ion. This guide provides a robust framework for the analytical validation of this important synthetic intermediate.

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